1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by a benzyl group attached to a benzo[d][1,2,3]triazole ring, with a carbonitrile group at the 6th position
Vorbereitungsmethoden
The synthesis of 1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl azide and benzonitrile derivatives.
Cyclization Reaction: The key step involves the cyclization of benzyl azide with benzonitrile derivatives under specific reaction conditions. This can be achieved using catalysts such as copper(I) iodide or other transition metal catalysts.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form various cyclic products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, cell cycle regulation, and apoptosis, depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile can be compared with other similar compounds, such as:
1-Benzyl-1H-benzo[d][1,2,3]triazole: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
1H-Benzo[d][1,2,3]triazole-1-carbonitrile: Lacks the benzyl group, which may influence its solubility and interaction with molecular targets.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: Contains a phenyl group instead of the benzo[d][1,2,3]triazole ring, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
1242069-42-6 |
---|---|
Molekularformel |
C14H10N4 |
Molekulargewicht |
234.26 g/mol |
IUPAC-Name |
3-benzylbenzotriazole-5-carbonitrile |
InChI |
InChI=1S/C14H10N4/c15-9-12-6-7-13-14(8-12)18(17-16-13)10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI-Schlüssel |
DDZNPHWOCVILJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C#N)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.